5-Bromo-3-(1-(éthylsulfonyl)pipéridin-4-yl)-1H-indazole-7-carbonitrile

Vue d'ensemble

Description

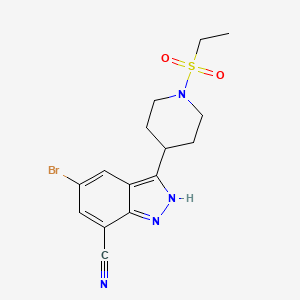

5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile is a useful research compound. Its molecular formula is C15H17BrN4O2S and its molecular weight is 397.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(1-(ethylsulfonyl)piperidin-4-yl)-1H-indazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Couplage croisé de Suzuki-Miyaura

Ce composé peut être utilisé comme précurseur dans la réaction de couplage croisé de Suzuki-Miyaura, qui est une méthode essentielle pour la formation de liaisons carbone-carbone en chimie organique. L’atome de brome dans la molécule agit comme un bon groupe partant, ce qui le rend approprié pour les réactions de couplage croisé catalysées au palladium afin de synthétiser diverses structures biaryliques, qui sont courantes dans les produits pharmaceutiques et les agrochimiques .

Chimie organoborée

La structure du composé suggère une utilité potentielle en chimie organoborée. Il pourrait servir de bloc de construction pour la synthèse d’esters et d’acides boroniques, qui sont essentiels dans diverses transformations organiques, notamment les homologations et les couplages croisés conjonctifs .

Chimie radicalaire

Le noyau indazole du composé fournit une plate-forme pour les applications de chimie radicalaire. Il pourrait être impliqué dans des réactions de croisement radical-polaire, qui sont utiles pour créer des molécules complexes à partir de précurseurs plus simples par le biais d’intermédiaires radicalaires .

Chimie médicinale

Les dérivés de l’indazole sont connus pour leurs propriétés pharmacologiques. Ce composé pourrait être utilisé dans la conception et la synthèse de nouveaux agents médicinaux, en particulier comme échafaudage pour le développement d’inhibiteurs de kinases ou de modulateurs de RCPG en raison de la bioactivité du noyau indazole .

Science des matériaux

En science des matériaux, le composé pourrait être exploré pour le développement de semi-conducteurs organiques. Le groupement indazole peut contribuer aux propriétés électroniques des matériaux, conduisant potentiellement à des applications dans les OLED ou les photovoltaïques organiques .

Protéomique

Compte tenu de la réactivité potentielle et des caractéristiques structurelles du composé, il pourrait être utilisé en protéomique pour le marquage ou la modification des protéines. Le groupe sulfonyle, en particulier, pourrait être exploité pour des réactions sélectives avec les résidus d’acides aminés .

Catalyse

Le composé pourrait trouver une application dans la catalyse, en particulier dans le développement de nouveaux catalyseurs ou ligands. Le système cyclique de l’indazole peut se coordonner aux métaux, ce qui pourrait être exploité dans la conception de structures métallo-organiques (MOF) ou dans le cadre de systèmes de catalyse asymétrique .

Recherche en neurosciences

Les dérivés de l’indazole ont été étudiés pour leurs effets sur le système nerveux central. Ce composé pourrait être utilisé en recherche en neurosciences pour étudier son interaction avec les récepteurs neuronaux ou comme modulateur potentiel des voies neurologiques .

Mécanisme D'action

Target of action

Many indole derivatives are known to interact with various receptors in the body, including G protein-coupled receptors, ion channels, and enzymes . The specific targets would depend on the exact structure of the compound.

Mode of action

The compound would likely interact with its target(s) by binding to a specific site, which could either activate or inhibit the target’s function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling pathways to alterations in cellular metabolism .

Propriétés

IUPAC Name |

5-bromo-3-(1-ethylsulfonylpiperidin-4-yl)-2H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O2S/c1-2-23(21,22)20-5-3-10(4-6-20)14-13-8-12(16)7-11(9-17)15(13)19-18-14/h7-8,10H,2-6H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMHSGLUBQCFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C2=C3C=C(C=C(C3=NN2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678346 | |

| Record name | 5-Bromo-3-[1-(ethanesulfonyl)piperidin-4-yl]-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872350-26-0 | |

| Record name | 5-Bromo-3-[1-(ethanesulfonyl)piperidin-4-yl]-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.